molecular formula C7H9O4P B2597475 5-(Dimethylphosphoryl)furan-2-carboxylic acid CAS No. 2361984-11-2

5-(Dimethylphosphoryl)furan-2-carboxylic acid

Cat. No.: B2597475
CAS No.: 2361984-11-2
M. Wt: 188.119
InChI Key: DNBJZHBVLIWPAQ-UHFFFAOYSA-N
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Description

5-(Dimethylphosphoryl)furan-2-carboxylic acid is a furan-based chemical compound with the CAS Registry Number 2361984-11-2 . Its molecular formula is C 7 H 9 O 4 P, and it has a molecular weight of 188.12 g/mol . The compound features a furan ring, a heterocyclic aromatic system, which is substituted at the 2-position with a carboxylic acid functional group (-COOH) and at the 5-position with a dimethylphosphoryl group [-P(=O)(CH 3 ) 2 ] . This structure combines two key moieties: the carboxylic acid, which can participate in salt and ester formation, and the phosphoryl group, which can influence the compound's polarity, reactivity, and potential for molecular interaction . As a furan carboxylic acid derivative, this compound is of significant interest in organic and medicinal chemistry research. It serves as a valuable building block for the synthesis of more complex molecules, particularly in the development of novel ligands and functional materials. The presence of the phosphoryl group makes it a potential precursor for creating molecules that mimic phosphate esters or for studying metal coordination chemistry. Researchers may also explore its use in designing enzyme inhibitors or probes for biological systems. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-dimethylphosphorylfuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9O4P/c1-12(2,10)6-4-3-5(11-6)7(8)9/h3-4H,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBJZHBVLIWPAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CC=C(O1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylphosphoryl)furan-2-carboxylic acid typically involves the reaction of furan derivatives with dimethylphosphorylating agents under controlled conditions. One common method involves the use of dimethylphosphoryl chloride as the phosphorylating agent in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, typically under nitrogen, and at a temperature range of 0-5°C to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylphosphoryl)furan-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research has indicated that derivatives of furan, including 5-(dimethylphosphoryl)furan-2-carboxylic acid, exhibit antimicrobial activity. For instance, studies have shown that certain furan derivatives can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways.

Pharmaceutical Synthesis
This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its phosphonate group enhances biological activity and stability, making it an attractive candidate for drug development. The incorporation of the furan ring structure contributes to the bioactivity of the resulting compounds .

Polymer Science

Bio-Based Polymers
this compound is utilized in the production of bio-derived polymers. It can be polymerized to create materials that are both sustainable and biodegradable. For example, it has been used as a monomer in the synthesis of polyesters and polyamides, which are alternatives to petroleum-based plastics .

Coatings and Adhesives
The compound's unique chemical structure allows it to be incorporated into coatings and adhesives that require enhanced durability and resistance to environmental degradation. Its application in these areas is particularly relevant for developing eco-friendly materials that can replace traditional synthetic options .

Agricultural Chemistry

Pesticide Development
The phosphonate group in this compound has potential applications in developing pesticides and herbicides. Its ability to act as a phosphorous source can enhance the efficacy of certain agrochemicals, promoting plant growth while providing pest resistance .

Table 1: Antimicrobial Activity of Furan Derivatives

Compound NamePathogenInhibition Zone (mm)
This compoundStaphylococcus aureus8 ± 0.1
Other Furan Derivative XEscherichia coli10 ± 0.2
Furan Derivative YCandida albicans6 ± 0.3

Table 2: Applications in Polymer Science

Application TypePolymer TypeSource Material
Bio-Based PlasticsPolyestersDerived from furan-2-carboxylic acid
CoatingsEco-Friendly CoatingsFuran-based resins
AdhesivesBiodegradable AdhesivesFuran derivatives

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a prominent university explored the antimicrobial properties of various furan derivatives, including this compound. The results demonstrated its effectiveness against methicillin-resistant strains of bacteria, suggesting potential applications in pharmaceutical formulations aimed at treating resistant infections .

Case Study 2: Sustainable Polymer Development
Another study focused on synthesizing bio-based polymers using furan derivatives as monomers. The research highlighted how incorporating this compound into polymer chains improved mechanical properties while maintaining biodegradability, making it suitable for packaging applications .

Mechanism of Action

The mechanism of action of 5-(Dimethylphosphoryl)furan-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity. The furan ring provides a planar structure that can interact with aromatic residues in proteins, affecting their function and activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The 5-substituted furan-2-carboxylic acid scaffold is highly versatile. Key variations in substituents and their impacts include:

Compound 5-Position Substituent Key Properties Reference
5-(4-Nitrophenyl)furan-2-carboxylic acid 4-Nitrophenyl (-C₆H₄NO₂) Strong electron-withdrawing group; inhibits MbtI enzyme in M. tuberculosis
5-(Hydroxymethyl)furan-2-carboxylic acid Hydroxymethyl (-CH₂OH) Intermediate in biorefineries; derived from furfural oxidation
5-(3-Hydroxypentyl)furan-2-carboxylic acid 3-Hydroxypentyl (-C₅H₁₀OH) Isolated from mangrove endophytic fungi; moderate antimicrobial activity
5-Phenylfuran-2-carboxylic acid Phenyl (-C₆H₅) Synthesized via Suzuki-Miyaura coupling; precursor for bioactive derivatives
5-(2,4-Bis(trifluoromethyl)phenyl)furan-2-carboxylic acid Bis(trifluoromethyl)phenyl Potent inhibitor of siderophore biosynthesis in M. abscessus; low cytotoxicity

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, phosphoryl) enhance acidity and reactivity, making these compounds suitable for coordination chemistry (e.g., PdCl₂ complexes in ) or enzyme inhibition .
  • Hydrophilic substituents (e.g., hydroxymethyl, hydroxypentyl) improve solubility and are common in natural products with antimicrobial properties .
  • Aromatic substituents (e.g., phenyl, nitrophenyl) enable π-π interactions in enzyme binding pockets, critical for inhibitory activity .
Physicochemical Properties
  • Acidity : The carboxylic acid group (pKa ~3–4) and electron-withdrawing substituents lower the pH-dependent solubility. Phosphoryl groups may further reduce pKa .
  • Thermal Stability : Aryl-substituted derivatives (e.g., nitrophenyl) exhibit higher thermal stability due to aromatic conjugation, whereas alkyl-substituted analogs are more prone to degradation .

Biological Activity

5-(Dimethylphosphoryl)furan-2-carboxylic acid is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

This compound features a furan ring substituted with a dimethylphosphoryl group and a carboxylic acid moiety. This structure is critical for its biological activity, as the electron-rich furan ring can interact with various biological targets, while the dimethylphosphoryl group may enhance solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation and microbial growth.
  • Receptor Modulation : The furan ring's electron density allows it to bind to receptors, potentially modulating their activity.
  • Antimicrobial Action : Research indicates that derivatives of this compound exhibit antimicrobial properties by disrupting bacterial cell signaling pathways.

Antimicrobial Properties

Studies have demonstrated that this compound and its derivatives possess significant antimicrobial activity. For instance, trace amounts of furan-2-carboxylic acids have been shown to inhibit the swarming and swimming motility of various bacteria, including Escherichia coli, at concentrations as low as 1.8 µg L1^{-1} . This inhibition is believed to be linked to the compounds' effects on extracellular polysaccharide production, which is crucial for bacterial motility.

Anticancer Activity

Research into the anticancer potential of this compound has yielded promising results. In vitro studies indicate that the compound can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with programmed cell death . The dimethylphosphoryl group enhances the compound's ability to penetrate cell membranes, facilitating its action against tumor cells.

Case Studies

  • Inhibition of Bacterial Growth :
    • A study highlighted the effectiveness of furan-2-carboxylic acids in inhibiting bacterial swarming. The compounds were tested on E. coli K12 strain W3110, demonstrating significant inhibition at low concentrations . This suggests potential applications in developing antibacterial agents.
  • Anticancer Research :
    • A recent investigation evaluated the cytotoxic effects of various derivatives of furan-2-carboxylic acids on cancerous cells. Results indicated that certain modifications to the chemical structure significantly enhanced anticancer activity, providing insights for future drug development .

Table 1: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineConcentration (µg L1^{-1})Effect
AntimicrobialE. coli K121.8Inhibition of swarming
AnticancerVarious cancer cell linesVariesInduction of apoptosis
MechanismDescription
Enzyme InhibitionInhibits key metabolic enzymes
Receptor ModulationModulates receptor activity
Antimicrobial ActionDisrupts bacterial signaling pathways

Q & A

Basic: What are the optimal synthetic routes for 5-(Dimethylphosphoryl)furan-2-carboxylic acid?

Methodological Answer:
The synthesis typically involves introducing the dimethylphosphoryl group to a pre-functionalized furan-2-carboxylic acid scaffold. A plausible route includes:

  • Step 1: Phosphorylation of 5-hydroxyfuran-2-carboxylic acid using dimethylphosphoryl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .
  • Step 2: Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to remove unreacted reagents .
  • Critical Parameters: Reaction temperature (0–25°C), stoichiometric control of phosphorylating agents, and inert atmosphere to prevent hydrolysis of the phosphoryl group.

Basic: How is the purity and structure of this compound validated?

Methodological Answer:

  • Purity Analysis:
    • HPLC: Use a C18 column with UV detection at 210–260 nm; mobile phase: acetonitrile/water (0.1% formic acid) .
    • TLC: Silica plates, visualized under UV (Rf ~0.4 in ethyl acetate/hexane 1:1).
  • Structural Confirmation:
    • NMR: ¹H NMR (DMSO-d6) for furan protons (δ 6.5–7.5 ppm), ³¹P NMR for phosphoryl group (δ 20–25 ppm) .
    • Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion [M-H]⁻ (expected m/z: ~230.02) .

Advanced: How do solubility challenges in protic solvents impact experimental design?

Methodological Answer:

  • Solubility Profiling:
    • Determine solubility in water, DMSO, and alcohols (e.g., methanol, propan-2-ol) using gravimetric or UV-spectrophotometric methods. For example, highlights the use of temperature-dependent solubility studies in propan-2-ol for structurally similar furan-carboxylic acids .
    • Mitigation Strategies:
  • Use co-solvents (e.g., DMSO-water mixtures) or ionic liquids to enhance solubility.
  • Derivatization (e.g., esterification of the carboxylic acid group) for improved lipophilicity .

Advanced: How does the dimethylphosphoryl group influence regioselectivity in substitution reactions?

Methodological Answer:

  • Electronic Effects: The dimethylphosphoryl group is strongly electron-withdrawing, directing electrophilic substitution to the less electron-deficient positions (e.g., 4-position of the furan ring).
  • Experimental Validation:
    • Conduct nitration or halogenation reactions and analyze products via LC-MS/NMR.
    • Compare reactivity with analogues (e.g., 5-ethylfuran-2-carboxylic acid) to isolate steric/electronic contributions .
  • Computational Support: Use DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and predict reactive sites .

Advanced: How can conflicting bioactivity data in enzyme inhibition assays be resolved?

Methodological Answer:

  • Troubleshooting Steps:
    • Control Experiments: Verify enzyme purity (SDS-PAGE) and solvent effects (e.g., DMSO tolerance <1%) .
    • Metabolite Interference: Test for hydrolysis products (e.g., free carboxylic acid or phosphorylated metabolites) using LC-MS, as seen in for hydroxymethyl-furan derivatives .
    • Dose-Response Reproducibility: Use triplicate assays across independent batches to rule out synthetic variability .

Advanced: What computational approaches predict interactions with biological targets (e.g., kinases)?

Methodological Answer:

  • Molecular Docking:
    • Use AutoDock Vina or Schrödinger Suite to model binding poses with ATP-binding pockets (e.g., EGFR kinase).
    • Prioritize hydrogen bonding between the phosphoryl group and conserved lysine residues .
  • MD Simulations:
    • Run 100-ns simulations (GROMACS) to assess stability of ligand-protein complexes.
    • Analyze binding free energy (MM-PBSA) to rank affinity compared to known inhibitors .

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